

An In-depth Technical Guide to 2-(Azetidin-3-yl)-4-methylthiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Azetidin-3-yl)-4-methylthiazole

Cat. No.: B1374328

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azetidin-3-yl)-4-methylthiazole is a heterocyclic compound featuring a bicyclic system composed of an azetidine and a 4-methylthiazole ring. This molecule belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities associated with both the azetidine and thiazole moieties. Azetidine rings are known to be present in a variety of biologically active compounds, including antibiotics and enzyme inhibitors. Similarly, the thiazole ring is a core structure in many pharmaceuticals, exhibiting a wide range of activities such as antimicrobial, anti-inflammatory, and anticancer properties. The combination of these two pharmacophores in a single molecule makes **2-(Azetidin-3-yl)-4-methylthiazole** a compound of interest for further investigation in drug discovery and development.

Chemical Properties

While specific experimental data for **2-(Azetidin-3-yl)-4-methylthiazole** is not widely available in the public domain, we can infer some of its key chemical properties based on its structure and available data for its hydrochloride salt. The hydrochloride salt is identified by the CAS number 1255099-28-5.

Property	Value	Source
Chemical Name	2-(Azetidin-3-yl)-4-methylthiazole hydrochloride	Inferred
CAS Number	1255099-28-5 (for hydrochloride)	Inferred
Molecular Formula	C ₇ H ₁₁ ClN ₂ S	Inferred
Molecular Weight	190.70 g/mol	Calculated
InChI	InChI=1S/C7H10N2S.ClH/c1-5-4-10-7(9-5)6-2-8-3-6;/h4,6,8H,2-3H2,1H3;1H	Inferred
InChIKey	IGQHBJLBEWCJLD-UHFFFAOYSA-N	Inferred
SMILES	<chem>CC1=CSC(=N1)C2CN2.Cl</chem>	Inferred
Predicted Solubility	Soluble in water and polar organic solvents	Inferred from structure
Predicted Stability	Stable under standard conditions; may be sensitive to strong acids and bases	Inferred from structure

Note: The table above provides calculated and inferred data. Experimental validation is required for precise characterization.

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-(Azetidin-3-yl)-4-methylthiazole** are not readily available in published literature. However, a general synthetic strategy can be proposed based on established methods for the synthesis of similar azetidine and thiazole derivatives.

Proposed General Synthetic Workflow

The synthesis of **2-(Azetidin-3-yl)-4-methylthiazole** could potentially be achieved through a multi-step process. A plausible approach would involve the synthesis of the 4-methylthiazole

and the protected azetidine moieties separately, followed by their coupling.

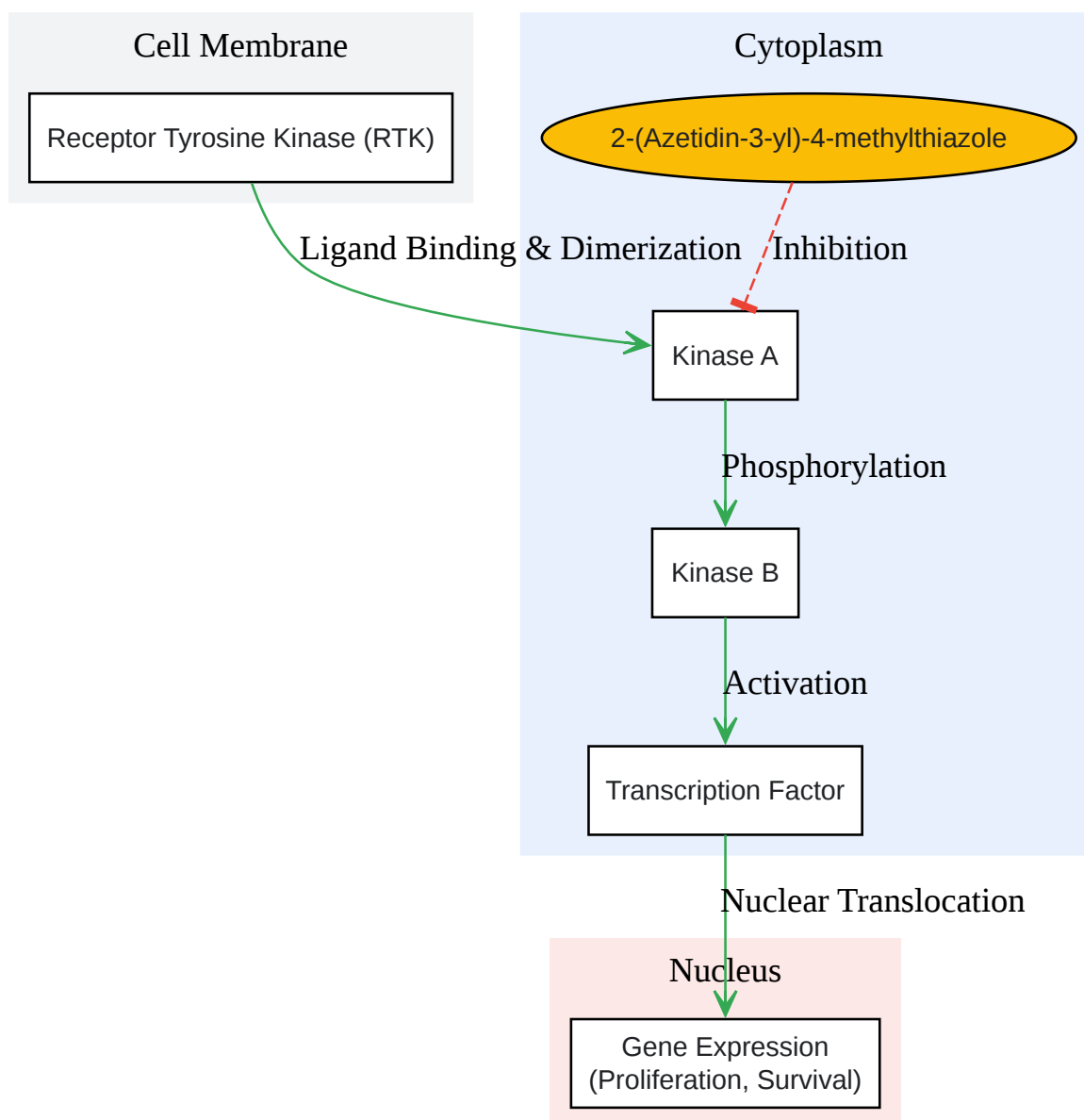
Caption: A proposed general workflow for the synthesis of **2-(Azetidin-3-yl)-4-methylthiazole**.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on **2-(Azetidin-3-yl)-4-methylthiazole** have been reported, the known activities of its constituent rings suggest potential areas of investigation.

- Azetidine-containing compounds have been explored as inhibitors of various enzymes, including proteases and kinases, due to the constrained conformation the four-membered ring imparts on the overall molecule.
- Thiazole derivatives are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. They can act as ligands for various receptors and enzymes.

Given this, **2-(Azetidin-3-yl)-4-methylthiazole** could potentially interact with biological targets involved in cell signaling pathways related to proliferation, inflammation, or microbial growth. A hypothetical signaling pathway that could be investigated is its potential role as a kinase inhibitor.



[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of **2-(Azetidin-3-yl)-4-methylthiazole** on a generic kinase cascade.

Conclusion and Future Directions

2-(Azetidin-3-yl)-4-methylthiazole represents a promising scaffold for the development of novel therapeutic agents. The lack of extensive public data on this specific compound highlights an opportunity for further research. Future work should focus on:

- Development of a robust and scalable synthetic route.
- Comprehensive characterization of its physicochemical properties.
- Screening for biological activity against a panel of relevant targets, such as kinases, proteases, and microbial strains.
- Elucidation of its mechanism of action and identification of specific cellular signaling pathways it may modulate.

Such studies will be crucial in determining the therapeutic potential of this and related compounds and will provide valuable insights for the design of next-generation drugs.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Azetidin-3-yl)-4-methylthiazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1374328#2-azetidin-3-yl-4-methylthiazole-chemical-properties\]](https://www.benchchem.com/product/b1374328#2-azetidin-3-yl-4-methylthiazole-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com